molecular formula C9H8BNO2 B1321502 Quinolin-7-ylboronic acid CAS No. 629644-82-2

Quinolin-7-ylboronic acid

Cat. No. B1321502
M. Wt: 172.98 g/mol
InChI Key: ZMEMBOIUHLWVRX-UHFFFAOYSA-N
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Description

Quinolin-7-ylboronic acid is a compound that is part of a broader class of quinoline derivatives, which are known for their diverse range of biological activities and applications in coordination chemistry. The compound itself is characterized by the presence of a boronic acid group attached to the quinoline ring system, which can significantly alter its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating halogenated quinoline with n-BuLi followed by a boron-containing reagent, which could be conceptually similar to the synthesis of quinolin-7-ylboronic acid derivatives . Another relevant synthesis approach is the reaction of aniline derivatives with other reagents to form quinoline carboxylic acids, as seen in the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid . These methods highlight the versatility of quinoline chemistry and the potential pathways to synthesize quinolin-7-ylboronic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing their overall geometry and electronic properties. For example, the study of (5,7-dichloro-quinolin-8-yloxy) acetic acid using DFT calculations revealed two stable conformations, which could be relevant when considering the structural dynamics of quinolin-7-ylboronic acid . The electronic structure, including HOMO-LUMO gaps, is also crucial in understanding the reactivity and interaction of these molecules with metals or other chemical species.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, including hydrolysis, coordination to metal ions, and cyclization. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, for example, rapidly hydrolyzes to form various products, including quinoline boronic acid dimers . This reactivity towards hydrolysis is also observed in other quinoline-boronic acid derivatives, suggesting that quinolin-7-ylboronic acid may exhibit similar behavior . Coordination to metal ions is another key reaction, as seen with the formation of complexes with Cu(I), Ag(I), and Pd(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The vibrational properties of these compounds can be studied using spectroscopic methods, as demonstrated for (5,7-dichloro-quinolin-8-yloxy) acetic acid . The electronic properties, such as electronic delocalization and charge density, are also important factors that determine the reactivity and potential applications of these molecules . The hydrolysis behavior of quinoline-boronic acid derivatives indicates that they may have unique properties related to their stability and the ability to form zwitterions or anhydrides .

Scientific Research Applications

Synthesis of Biquinoline Derivatives

Quinolin-7-ylboronic acid is used in the synthesis of biquinoline derivatives. The process involves a microwave-assisted Suzuki cross-coupling between N-protected bromoquinolinones and quinolin-3-ylboronic acid, resulting in new 3,6′- and 3,7′-biquinoline derivatives (Broch, Anizon, & Moreau, 2008).

Development of Anticancer Agents

Quinolin-7-ylboronic acid derivatives are explored for their potential in anticancer therapy. A study involving the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrated significant anticancer activity against various carcinoma cell lines. These derivatives showed promise as potent hTopoIIα inhibitors, a target in cancer treatment (Bhatt, Agrawal, & Patel, 2015).

In Vitro and In Vivo Anticancer Studies

In another study, quinoline derivatives, specifically analogues of natural compounds (makaluvamines), exhibited strong anticancer properties. These compounds, synthesized and characterized for their chemical structures, demonstrated significant cytotoxicity in vitro and inhibited the growth of breast cancer xenograft tumors in animal models (Wang et al., 2009).

Rhizogenesis in Plant Propagation

Quinolin-7-ylboronic acid derivatives have also been investigated for their impact on rhizogenesis during plant propagation. Research on the influence of these derivatives on the root system of Paulownia clones indicated their potential as effective and low-toxic stimulators of rhizogenesis in microclonal propagation of plants (Zavhorodnii et al., 2022).

Role in Neurobiology

Quinolin-7-ylboronic acid is also relevant in the study of neurobiology. One of its derivatives, kynurenic acid, has been utilized in identifying glutamate-releasing synapses and in drug development for epilepsy and stroke treatment. The kynurenines, a family of compounds including quinolinic acid, have seen significant research interest due to their roles in neurodegenerative disorders (Stone, 2001).

Antimicrobial Activity

Derivatives of Quinolin-7-ylboronic acid have been synthesized and evaluated for antimicrobial activity. Studies show that these compounds possess a wide spectrum of biodynamic activities and have potential as therapeutic agents in treating microbial infections (Faldu et al., 2014).

Safety And Hazards

Quinolin-7-ylboronic acid should be handled with care due to its boronic acid functionality. It may be harmful if ingested, inhaled, or absorbed through the skin. Proper protective equipment and handling procedures are essential.


Future Directions

Research on Quinolin-7-ylboronic acid continues to explore its applications in:



  • Medicinal chemistry : As a potential drug scaffold or enzyme inhibitor.

  • Materials science : For functional materials and sensors.

  • Catalysis : In metal-catalyzed reactions.


properties

IUPAC Name

quinolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEMBOIUHLWVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619454
Record name Quinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-7-ylboronic acid

CAS RN

629644-82-2
Record name Quinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Ma, CS Yeung - The Journal of Organic Chemistry, 2021 - ACS Publications
We report our efforts toward achieving C(sp 2 )–C(sp 3 ) coupling reactions with 2,2-difluorobicyclo[1.1.1]pentane (BCP-F 2 ) building blocks. By comparing the reactivities of matching …
Number of citations: 7 pubs.acs.org
JY Choi - 2009 - search.proquest.com
The mammalian target of rapamycin (mTOR) is a Ser/Thr protein kinase that regulates cell proliferation, size, and survival. Signaling through mTOR is hyperactivated in many human …
Number of citations: 4 search.proquest.com

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